molecular formula C13H13N3O3 B7575408 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid

3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid

Cat. No. B7575408
M. Wt: 259.26 g/mol
InChI Key: GDHOOPVIYHHNAI-UHFFFAOYSA-N
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Description

3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid, also known as MPA-benzoic acid, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is a derivative of benzoic acid and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.

Mechanism of Action

The exact mechanism of action of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been shown to have various other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related disorders. 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its effects are well-characterized. However, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid also has some limitations. It has poor solubility in water, which may limit its use in aqueous systems. Additionally, its effects may vary depending on the experimental conditions, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid. One potential area of research is its potential as a therapeutic agent for inflammatory and pain-related disorders. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies on the effects of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid on other pathways, such as the immune system and cell signaling pathways, may provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and benzoic acid in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform and results in the formation of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid as a white solid.

properties

IUPAC Name

3-[[(1-methylpyrazole-4-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-8-11(7-15-16)12(17)14-6-9-3-2-4-10(5-9)13(18)19/h2-5,7-8H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHOOPVIYHHNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid

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